molecular formula C15H29NO2S B1668646 2-Undecyl-thiazolidine-4-carboxylic acid CAS No. 298186-80-8

2-Undecyl-thiazolidine-4-carboxylic acid

Cat. No. B1668646
M. Wt: 287.5 g/mol
InChI Key: FNBSOIBCKUUVJJ-LSLKUGRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Undecyl-thiazolidine-4-carboxylic acid is a pharmacological tool that belongs to the group of small molecules . It has been shown that this substance interacts with various receptors and ion channels, which are important in the regulation of cell function . The 4R configuration of this molecule is crucial for its binding activity .


Synthesis Analysis

This compound is also an inhibitor of protein synthesis, as it binds to ribosomes and inhibits peptide bond formation . There is limited information on the rate of the reaction and stability of the thiazolidine products under physiological conditions .


Molecular Structure Analysis

The molecular formula of 2-Undecyl-thiazolidine-4-carboxylic acid is C15H29NO2S . Its average mass is 287.46 and its monoisotopic mass is 287.19190 .


Chemical Reactions Analysis

The reaction kinetics between 1,2-aminothiols and aldehydes are fast . Under physiological conditions, such a click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst .

Scientific Research Applications

3. Antagonist of S1P Binding to EDG-3

  • Results: The compound blocked the calcium increase in HeLa cells by approximately 40% when present at 10 µM .

4. Chemical Ligation

  • Methods of Application: The efficiency of such a reaction towards chemical ligation was demonstrated by coupling peptides with small molecule models as well as oligonucleotides .
  • Results: The study demonstrated the potential of thiazolidine derivatives in the field of chemical ligation .

5. Flavor and Color Precursor

  • Methods of Application: The degradation behavior of this compound was studied under various conditions of temperature and pH .
  • Results: The degradation behavior of this compound favors higher temperatures and pH .

6. Bioconjugation

  • Application Summary: Thiazolidine derivatives have been used in bioconjugation, a process that involves the joining of two molecules together. This is particularly relevant in the field of biomedicine that requires covalent conjugation of biomolecules such as nucleic acids, antibodies, proteins as well as glycosaminoglycans to study and manipulate cellular processes .
  • Methods of Application: The reaction kinetics between 1,2-aminothiols and aldehydes were studied. Under physiological conditions, this click-type reaction afforded a thiazolidine product that remains stable and did not require any catalyst .
  • Results: The study demonstrated the potential of thiazolidine derivatives in the field of bioconjugation .

properties

IUPAC Name

(4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO2S/c1-2-3-4-5-6-7-8-9-10-11-14-16-13(12-19-14)15(17)18/h13-14,16H,2-12H2,1H3,(H,17,18)/t13-,14?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBSOIBCKUUVJJ-LSLKUGRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1NC(CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC1N[C@@H](CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369453
Record name (4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Undecyl-thiazolidine-4-carboxylic acid

CAS RN

298186-80-8
Record name (4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Undecyl-thiazolidine-4-carboxylic acid
Reactant of Route 2
2-Undecyl-thiazolidine-4-carboxylic acid
Reactant of Route 3
2-Undecyl-thiazolidine-4-carboxylic acid
Reactant of Route 4
2-Undecyl-thiazolidine-4-carboxylic acid
Reactant of Route 5
2-Undecyl-thiazolidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Undecyl-thiazolidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.